1,1'-Biphenyl, 2-fluoro-4,4'-bis(trans-4-propylcyclohexyl)-
Overview
Description
1,1’-Biphenyl, 2-fluoro-4,4’-bis(trans-4-propylcyclohexyl)- is a chemical compound with the molecular formula C30H41F and a molecular weight of 420.64 g/mol It is a biphenyl derivative with fluorine and propylcyclohexyl groups attached to the biphenyl core
Preparation Methods
The synthesis of 1,1’-Biphenyl, 2-fluoro-4,4’-bis(trans-4-propylcyclohexyl)- involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with biphenyl and fluorobenzene as starting materials.
Fluorination: Fluorobenzene is subjected to a fluorination reaction to introduce the fluorine atom at the desired position on the biphenyl ring.
Cyclohexylation: The fluorinated biphenyl is then reacted with trans-4-propylcyclohexyl groups under specific reaction conditions to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1,1’-Biphenyl, 2-fluoro-4,4’-bis(trans-4-propylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1,1’-Biphenyl, 2-fluoro-4,4’-bis(trans-4-propylcyclohexyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2-fluoro-4,4’-bis(trans-4-propylcyclohexyl)- involves its interaction with specific molecular targets. The fluorine atom and propylcyclohexyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
1,1’-Biphenyl, 2-fluoro-4,4’-bis(trans-4-propylcyclohexyl)- can be compared with other similar compounds, such as:
4,4’-Diisopropylbiphenyl: This compound has isopropyl groups instead of propylcyclohexyl groups.
4-(trans-4-pentylcyclohexyl)-4’'-(trans-4-propylcyclohexyl)-2-fluorobiphenyl: This compound has a pentyl group in addition to the propylcyclohexyl group.
Trans, trans-4’'-(4-propylcyclohexyl)-4-(4-ethylcyclohexyl)-biphenyl: This compound has both propyl and ethyl groups attached to the biphenyl core.
Properties
IUPAC Name |
2-fluoro-4-(4-propylcyclohexyl)-1-[4-(4-propylcyclohexyl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41F/c1-3-5-22-7-11-24(12-8-22)25-15-17-27(18-16-25)29-20-19-28(21-30(29)31)26-13-9-23(6-4-2)10-14-26/h15-24,26H,3-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJLZDPWUSOULH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=C(C=C(C=C3)C4CCC(CC4)CCC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575647 | |
Record name | 2-Fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102714-93-2 | |
Record name | 2-Fluoro-4,4'-bis(trans-4-propylcyclohexyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CBC-33F | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-fluoro-4,4'-bis-(trans-4-n-propylcyclohexyl)biphenyle | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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